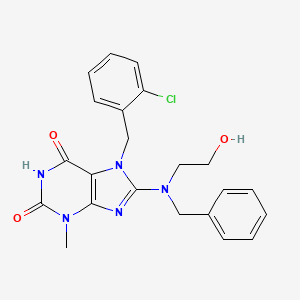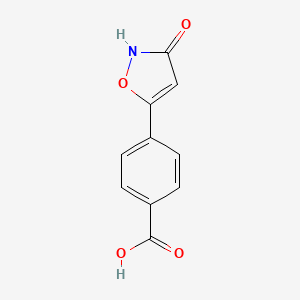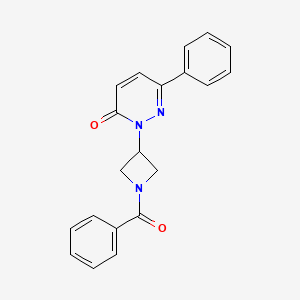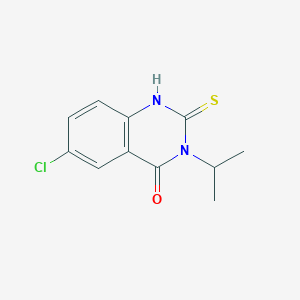![molecular formula C26H23NO7 B2825484 3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide CAS No. 923243-87-2](/img/structure/B2825484.png)
3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide” is a chemical compound with the molecular formula C17H19NO5 . The amide plane is oriented at an angle of 41.5 (3)° with respect to the 2-methoxybenzene ring .
Molecular Structure Analysis
The three methoxy groups lie almost in the plane of the aromatic rings to which they are attached . The methoxy group at the 4-position of the 3,4,5-trimethoxybenzene ring is nearly perpendicularly oriented .Physical and Chemical Properties Analysis
This compound is likely to be a solid at room temperature, as similar compounds often form crystals . The exact physical and chemical properties would depend on factors such as its purity and the conditions under which it is stored.Aplicaciones Científicas De Investigación
Antibacterial Properties
Compounds with structures bearing resemblance to the specified chemical have been synthesized and evaluated for their antibacterial properties. A study by Velpula et al. (2015) demonstrates the antibacterial activity of synthesized compounds derived from similar structures against a range of bacterial strains, indicating potential applications in developing new antibacterial agents (Velpula et al., 2015).
Antioxidant Activity
Research into the antioxidant properties of 4-hydroxycoumarin derivatives, which share structural motifs with the compound , reveals significant scavenging activities against free radicals. This suggests that derivatives of the specified compound may also possess potent antioxidant properties, which could be beneficial in pharmaceutical formulations and in combating oxidative stress-related diseases (Stanchev et al., 2009).
Anti-inflammatory and Analgesic Applications
Novel synthetic pathways have led to the development of compounds with anti-inflammatory and analgesic properties. Abu‐Hashem et al. (2020) discuss the synthesis of derivatives that act as COX-2 inhibitors, showing significant potential in treating inflammation and pain. This highlights a potential application area for compounds structurally similar to the specified chemical, in the development of new therapeutic agents for treating pain and inflammation (Abu‐Hashem et al., 2020).
Antitumor Activity
Compounds with benzopyran cores, akin to the mentioned chemical, have been synthesized and tested for their antitumor activities. Tian et al. (2014) reported on analogs showing promise in inhibiting tumor growth, suggesting the potential of such compounds in cancer research and therapy. This implies that derivatives of 3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxo-4H-chromen-6-yl]benzamide could be explored for their anticancer properties (Tian et al., 2014).
Structural and Synthetic Chemistry
The synthesis and structural elucidation of related compounds provide a foundation for the development of novel materials and pharmaceuticals. Techniques such as Claisen rearrangement and ring-closing metathesis have been utilized to synthesize benzofurans and chromenes, indicating the versatility and potential of compounds with similar structures in synthetic chemistry (Kotha & Solanke, 2022).
Safety and Hazards
Propiedades
IUPAC Name |
3,4,5-trimethoxy-N-[2-(2-methoxyphenyl)-4-oxochromen-6-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO7/c1-30-20-8-6-5-7-17(20)22-14-19(28)18-13-16(9-10-21(18)34-22)27-26(29)15-11-23(31-2)25(33-4)24(12-15)32-3/h5-14H,1-4H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUXRVKFHOUHCGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)NC(=O)C4=CC(=C(C(=C4)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(Z)-2-(pyridin-4-ylmethylene)-8-(thiophen-2-ylmethyl)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2825404.png)
![4-((bis(2-methoxyethyl)amino)methyl)-7,8-dihydrocyclopenta[g]chromen-2(6H)-one](/img/structure/B2825405.png)

![3-chloro-4-fluoro-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B2825408.png)
![1-(chloromethyl)-4-ethyl[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2825409.png)
![N-(4-isopropylphenyl)-3-{[4-(3-methylphenyl)piperazin-1-yl]sulfonyl}thiophene-2-carboxamide](/img/structure/B2825410.png)
![6,7-dimethoxy-3-(4-methoxybenzyl)-2-[(2-methylbenzyl)sulfanyl]-4(3H)-quinazolinimine](/img/structure/B2825413.png)



![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-2-(phenylthio)acetamide](/img/structure/B2825424.png)
